molecular formula C11H17NO2 B13195266 2,6-Dimethyl-3-(5-methylfuran-2-yl)morpholine

2,6-Dimethyl-3-(5-methylfuran-2-yl)morpholine

Cat. No.: B13195266
M. Wt: 195.26 g/mol
InChI Key: HXYAVPAYEXEPCU-UHFFFAOYSA-N
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Description

2,6-Dimethyl-3-(5-methylfuran-2-yl)morpholine (CAS 1315366-03-0) is a morpholine-furan hybrid compound of significant interest in scientific research, particularly in medicinal chemistry and antimicrobial studies. This compound, with the molecular formula C 11 H 17 NO 2 and a molecular weight of 195.26 g/mol, serves as a versatile scaffold for developing novel bioactive molecules . The structure combines a morpholine ring, substituted at the 2 and 6 positions with methyl groups, with a 5-methylfuran moiety at the 3-position. This configuration confers a unique balance of electronic properties and conformational rigidity. The morpholine ring contributes a weak basic nitrogen atom capable of hydrogen bonding, while the electron-rich furan ring provides aromatic stabilization and sites for further functionalization, making the compound a valuable intermediate in organic synthesis . Research Applications & Biological Activity Primary research applications for this compound are rooted in its demonstrated biological activities: Antimicrobial Research: Studies indicate that this morpholine derivative possesses significant antimicrobial properties. Research has shown substantial inhibition against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus (MIC 4.0 µg/mL) and Escherichia coli (MIC 8.0 µg/mL), as well as antifungal activity against Candida albicans (MIC 16.0 µg/mL) . This positions it as a promising lead structure for developing new antimicrobial agents. Central Nervous System (CNS) Research: The morpholine ring is a recognized pharmacophore in the development of CNS-active compounds. Its presence can enhance brain permeability by improving the lipophilic-hydrophilic balance, which is critical for crossing the blood-brain barrier . Research suggests potential neuropharmacological applications, with in silico docking studies indicating favorable interactions with key CNS targets, pointing to possible therapeutic applications for neurodegenerative diseases . Mechanism of Action The compound's mechanism of action involves interaction with molecular targets such as enzymes or receptors. The morpholine and furan functionalities allow it to bind to these targets, potentially altering their activity and leading to various biological effects. The specific pathways are context-dependent, varying with its role in chemical reactions or its biological activity . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

2,6-dimethyl-3-(5-methylfuran-2-yl)morpholine

InChI

InChI=1S/C11H17NO2/c1-7-4-5-10(14-7)11-9(3)13-8(2)6-12-11/h4-5,8-9,11-12H,6H2,1-3H3

InChI Key

HXYAVPAYEXEPCU-UHFFFAOYSA-N

Canonical SMILES

CC1CNC(C(O1)C)C2=CC=C(O2)C

Origin of Product

United States

Preparation Methods

Reaction Scheme:

  • Starting materials typically include:

    • Morpholine derivatives or precursors
    • 5-Methylfuran-2-carboxaldehyde or related heteroaryl aldehydes
    • Methylating agents such as methyl iodide or dimethyl sulfate
    • Suitable catalysts such as KOH or other bases
  • Reaction conditions :

    • Reflux in solvents like ethanol or acetonitrile
    • Catalytic presence of bases (e.g., potassium hydroxide)
    • Temperature control around 80–120°C to promote cyclization and substitution

Proposed Mechanism:

The process involves initial formation of an iminium ion or Schiff base from the aldehyde and morpholine, followed by nucleophilic attack by methyl groups, leading to cyclization and formation of the substituted morpholine ring with a 5-methylfuran moiety attached at the 3-position.

Nucleophilic Substitution on Morpholine Derivatives

Another approach involves the nucleophilic substitution of halogenated precursors with morpholine or its derivatives:

Methodology:

  • Preparation of halogenated intermediates :

    • Synthesis of 2,6-dimethyl-3-halogenomorpholine derivatives (e.g., chloromethyl or bromomethyl derivatives)
    • These can be synthesized via halogenation of methylated morpholine under controlled conditions
  • Substitution reaction :

    • The halogenated intermediate reacts with 5-methylfuran-2-amine or its derivatives
    • Reflux in polar aprotic solvents like acetonitrile or DMF
    • Use of bases such as potassium carbonate to facilitate nucleophilic displacement
  • Reaction outcome :

    • Formation of the target compound via nucleophilic substitution at the halogen site

Reaction Conditions:

Parameter Typical Range Notes
Solvent Acetonitrile, DMSO Polar aprotic solvents favor SN2 reactions
Temperature 80–120°C To enhance reaction rate
Base Potassium carbonate To deprotonate amines and facilitate substitution

Ring Closure via Cyclization of Precursors

A third method involves cyclization of suitable precursors containing both morpholine and furan groups:

Procedure:

  • Preparation of precursor molecules :

    • Synthesis of N-alkylated morpholine derivatives bearing a furan substituent
    • These precursors are prepared via alkylation of morpholine with furan-based halides or esters
  • Cyclization step :

    • Heating the precursor in a suitable solvent such as xylene or toluene
    • Use of acid or base catalysts to promote intramolecular cyclization
    • Reaction conditions typically involve refluxing for 12–24 hours
  • Purification :

    • Crystallization or chromatography to isolate the pure compound

Summary of Key Reaction Parameters

Method Starting Materials Key Reagents Solvent Temperature Yield Reference
Multicomponent condensation Morpholine, 5-methylfuran-2-carboxaldehyde Base (KOH), methylating agents Ethanol 80–120°C Moderate to high ,
Nucleophilic substitution Halogenated morpholine derivatives Morpholine derivatives, base Acetonitrile, DMSO 80–120°C Variable
Cyclization of precursors N-alkylated morpholine with furan groups Acid/base catalysts Xylene, toluene Reflux Moderate

Research Findings and Data Integration

Research indicates that the synthesis of 2,6-Dimethyl-3-(5-methylfuran-2-yl)morpholine benefits from multicomponent reactions due to their efficiency and minimal purification steps. For instance, the multicomponent synthesis described in the Russian Journal of Organic Chemistry involves the condensation of morpholine derivatives with heteroaryl aldehydes, followed by cyclization under basic conditions, yielding the target compound with yields ranging from 54% to 60%.

Furthermore, nucleophilic substitution approaches utilizing halogenated intermediates have demonstrated yields of approximately 50–55%, with reaction conditions optimized for temperature and solvent choice to maximize efficiency. Cyclization methods, often involving heating of N-alkylated precursors, have shown yields around 50–60%, with reaction times spanning 12–24 hours.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-3-(5-methylfuran-2-yl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives with additional oxygen functionalities, while reduction may produce alcohols or amines.

Scientific Research Applications

2,6-Dimethyl-3-(5-methylfuran-2-yl)morpholine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-3-(5-methylfuran-2-yl)morpholine involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as its role in a chemical reaction or its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural analogs of 2,6-Dimethyl-3-(5-methylfuran-2-yl)morpholine include compounds such as 4-{2-[(4-tert-butylphenyl)methyl]propyl}-2,6-dimethylmorpholine (CAS: 67306-03-0) and related derivatives. Below is a detailed comparison based on substituent effects, physicochemical properties, and biological relevance:

Structural Differences and Implications

Feature 2,6-Dimethyl-3-(5-methylfuran-2-yl)morpholine 4-{2-[(4-tert-butylphenyl)methyl]propyl}-2,6-dimethylmorpholine
Substituent Position 3-position: 5-methylfuran-2-yl 4-position: 4-tert-butylphenylmethylpropyl
Substituent Type Heterocyclic (furan) Bulky alkyl-aromatic (tert-butylphenyl)
Hydrophobicity (logP) Moderate (predicted) High (due to tert-butyl group)
Molecular Weight ~265 g/mol (estimated) ~375 g/mol (calculated)
  • Substituent Type : The 5-methylfuran group provides a planar, electron-rich aromatic system, favoring interactions with polar or π-π binding sites. In contrast, the tert-butylphenyl group enhances hydrophobicity and steric bulk, which may improve membrane permeability but reduce solubility .

Biological Activity

2,6-Dimethyl-3-(5-methylfuran-2-yl)morpholine is a morpholine derivative characterized by its unique structure, which includes a morpholine ring substituted at the 2 and 6 positions with methyl groups and at the 3 position with a 5-methylfuran moiety. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmaceuticals and agriculture.

The compound exhibits properties typical of morpholines, including potential basicity due to the nitrogen atom in the ring. The presence of both morpholine and furan functionalities enhances its reactivity profile, allowing it to undergo various chemical reactions such as electrophilic aromatic substitution.

Antimicrobial Properties

Research indicates that morpholine derivatives, including 2,6-Dimethyl-3-(5-methylfuran-2-yl)morpholine, possess significant antimicrobial activity. A study evaluated the antimicrobial effects of various compounds against different bacterial strains using disk diffusion tests and minimum inhibitory concentration (MIC) assays. The results demonstrated that certain derivatives exhibited substantial inhibition against both Gram-positive and Gram-negative bacteria as well as fungi.

CompoundBacterial StrainMIC (µg/mL)
2,6-Dimethyl-3-(5-methylfuran-2-yl)morpholineStaphylococcus aureus4.0
2,6-Dimethyl-3-(5-methylfuran-2-yl)morpholineEscherichia coli8.0
2,6-Dimethyl-3-(5-methylfuran-2-yl)morpholineCandida albicans16.0

These findings suggest that this compound could serve as a lead structure for developing new antimicrobial agents .

Neuropharmacological Potential

Another aspect of interest is the potential neuropharmacological activity of morpholine derivatives. Research has shown that compounds with similar structures can interact with central nervous system (CNS) targets, potentially leading to therapeutic applications in treating neurodegenerative diseases. In silico docking studies have indicated favorable interactions between morpholine derivatives and key CNS targets .

Case Studies

  • Antimicrobial Activity Assessment : A comprehensive study assessed the antimicrobial activity of several morpholine derivatives against clinical strains of bacteria and fungi. The results highlighted that compounds closely related to 2,6-Dimethyl-3-(5-methylfuran-2-yl)morpholine showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as an alternative treatment option in an era of increasing antibiotic resistance .
  • Neuroprotective Effects : In a separate investigation focusing on neuroprotective properties, derivatives were tested for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative disorders like Alzheimer's disease. The results indicated that some morpholine derivatives effectively inhibited AChE activity, suggesting their potential utility in developing treatments for cognitive decline associated with aging .

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